molecular formula C6H6F4O3 B6285158 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 91044-04-1

2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6285158
CAS No.: 91044-04-1
M. Wt: 202.1
InChI Key:
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Description

. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features.

    2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid: A closely related compound with an additional fluorine atom on the methyl group.

Uniqueness: 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. The combination of these groups with the fluorinated cyclobutane ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

91044-04-1

Molecular Formula

C6H6F4O3

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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